molecular formula C23H30N4OS B4066177 N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4066177
M. Wt: 410.6 g/mol
InChI Key: UYIZIAJDNRMIFE-UHFFFAOYSA-N
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Description

“N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a compound that belongs to the class of 1,2,4-triazoles . This class of compounds is known for their multidirectional biological activity . They are often used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines, yielding the corresponding N-Mannich bases . Further reaction with various 2-aminoethyl chloride yields separable mixtures of the S-(2-aminoethyl) and the N-(2-aminoethyl) derivatives .


Molecular Structure Analysis

The molecular structure of this compound, like other 1,2,4-triazoles, includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The adamantyl and phenyl groups are attached to this ring, contributing to the compound’s unique properties .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including reactions with formaldehyde, 1-substituted piperazines, and 2-aminoethyl chloride . These reactions yield different products, including N-Mannich bases and S- and N-substituted derivatives .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Anti-inflammatory Applications : The compound and its derivatives have been investigated for their potential in treating various infections and inflammatory conditions. A study highlighted the synthesis of novel derivatives demonstrating potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as good dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

  • Antitubercular Activity : Research into 1,2,3-triazole-adamantylacetamide hybrids has shown promising results against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents. One study identified a lead compound with significant activity and selectivity against the bacteria, suggesting a new avenue for therapeutic development against tuberculosis (Addla et al., 2014).

Chemical Synthesis and Structural Analysis

  • Amidation Processes : The compound serves as a starting point in the synthesis of biologically active aminoadamantanes. These derivatives have shown antimicrobial and antiviral activity, useful in treating influenza, herpes, and pneumonia, highlighting its role in developing treatments for various diseases (Khusnutdinov et al., 2011).

  • Structural Studies : Detailed crystallographic studies of N-(1-Adamantyl)acetamide and its derivatives have provided insights into their molecular conformations and potential interactions. These studies are crucial for understanding the chemical and physical properties of these compounds, aiding in the development of new drugs and materials (Mizoguchi et al., 1997).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,2,4-triazoles are generally known for their antimicrobial properties . They may work by interfering with the function of certain enzymes in bacteria, thereby inhibiting their growth .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine . Given the antimicrobial properties of 1,2,4-triazoles, this compound could be investigated for its efficacy against various bacterial strains . Additionally, its synthesis process could be optimized for large-scale production .

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4OS/c1-15(23-11-17-8-18(12-23)10-19(9-17)13-23)24-21(28)14-29-22-26-25-16(2)27(22)20-6-4-3-5-7-20/h3-7,15,17-19H,8-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIZIAJDNRMIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC(C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Adamantan-1-YL)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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